molecular formula C17H14FN5OS B2758986 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1421475-59-3

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2758986
CAS No.: 1421475-59-3
M. Wt: 355.39
InChI Key: UFWODTHZUXNQBW-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features a combination of fluorobenzo[d]thiazole and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol
  • 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives

Uniqueness

Compared to similar compounds, 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is unique due to its specific combination of fluorobenzo[d]thiazole and indazole moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5OS/c1-23(17-21-16-12(18)3-2-4-14(16)25-17)9-15(24)20-11-6-5-10-8-19-22-13(10)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWODTHZUXNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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